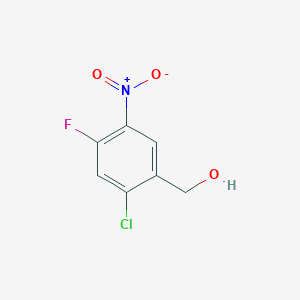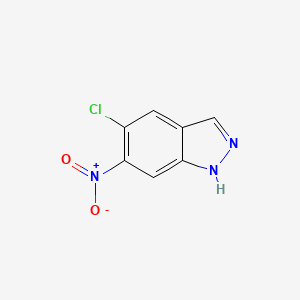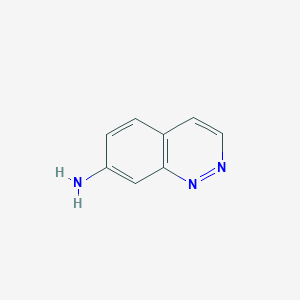
1,3-Dioxolan-4-one, 5-methylene-2-phenyl-
Overview
Description
1,3-Dioxolan-4-one, 5-methylene-2-phenyl- is a five-membered cyclic ketene hemiacetal ester. This compound is notable for its unique structure, which includes a dioxolanone ring fused with a methylene and phenyl group. It is used in various chemical reactions and has applications in the synthesis of degradable and chemically recyclable polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-4-one, 5-methylene-2-phenyl- can be synthesized through the reaction of β-chlorolactic acid with appropriate reagents . The reaction typically involves the use of a base to facilitate the formation of the dioxolanone ring. The synthesis can be carried out under mild conditions, making it an attractive method for producing this compound in high yields.
Industrial Production Methods
Industrial production of 1,3-Dioxolan-4-one, 5-methylene-2-phenyl- involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-4-one, 5-methylene-2-phenyl- undergoes various chemical reactions, including:
Michael Addition: This compound can participate in Michael addition reactions with various electrophiles, forming adducts that can be further transformed.
Diels-Alder Reaction: It can also undergo Diels-Alder reactions, forming cycloaddition products that are useful in synthetic chemistry.
Common Reagents and Conditions
Bases: Common bases used in reactions involving this compound include sodium hydroxide and potassium carbonate.
Electrophiles: Electrophiles such as butenolide and β-nitro-4-methoxystyrene are commonly used in Michael addition reactions.
Major Products Formed
Michael Addition Products: These include adducts that can be further transformed into various functionalized compounds.
Cycloaddition Products: These are typically formed in Diels-Alder reactions and can be used in the synthesis of complex molecules.
Scientific Research Applications
1,3-Dioxolan-4-one, 5-methylene-2-phenyl- has several scientific research applications:
Polymer Synthesis: It is used in the synthesis of degradable and chemically recyclable polymers.
Asymmetric Synthesis: The compound is valuable in asymmetric synthesis, where it is used to introduce chirality into molecules.
Material Design: Its ability to form various polymers makes it useful in designing materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-4-one, 5-methylene-2-phenyl- involves its ability to act as a chiral ketene equivalent in various reactions. The compound can undergo fragmentation to form reactive intermediates that participate in further chemical transformations. This mechanism is particularly useful in asymmetric synthesis, where the compound helps introduce chirality into the final products .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one: This compound is similar in structure but has different substituents on the dioxolanone ring.
2-Methylene-4-phenyl-1,3-dioxolane: Another similar compound with a different ring structure.
Uniqueness
1,3-Dioxolan-4-one, 5-methylene-2-phenyl- is unique due to its specific combination of a dioxolanone ring with methylene and phenyl groups. This structure imparts unique reactivity and makes it particularly useful in asymmetric synthesis and polymer chemistry .
Properties
IUPAC Name |
5-methylidene-2-phenyl-1,3-dioxolan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6,10H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGYODLWYLEBCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(=O)OC(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542962 | |
| Record name | 5-Methylidene-2-phenyl-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101822-11-1 | |
| Record name | 5-Methylidene-2-phenyl-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















